

An In-depth Technical Guide to Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate*

Cat. No.: B080217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

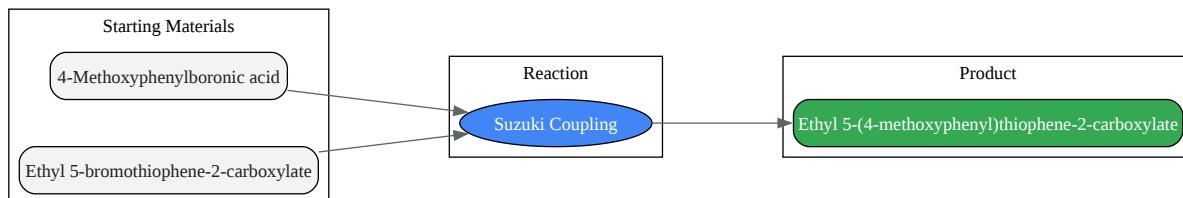
Core Compound Overview

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a heterocyclic organic compound featuring a central thiophene ring. This molecule is of significant interest in various scientific fields due to its unique electronic properties and its utility as a versatile building block in the synthesis of more complex molecules.^[1] Its structure, characterized by the presence of a 4-methoxyphenyl group and an ethyl carboxylate group on the thiophene core, makes it a valuable intermediate in the development of novel materials and potential therapeutic agents. The compound is noted for its stability and solubility under various conditions, enhancing its applicability in both materials science and pharmaceutical research.^[1]

Chemical Structure and Properties

The chemical identity and fundamental properties of **Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate** are summarized in the table below.

Property	Value	Reference
CAS Number	13858-71-4	[1]
Molecular Formula	C ₁₄ H ₁₄ O ₃ S	[1]
Molecular Weight	262.33 g/mol	[1]
IUPAC Name	ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate	
Canonical SMILES	CCOC(=O)c1cc(sc1)c1ccc(OC)cc1	
Appearance	Not specified in search results	
Melting Point	Not specified in search results	
Solubility	Favorable solubility under various conditions	[1]
Storage Conditions	0-8°C	[1]


Below is a 2D representation of the chemical structure of **Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate**.

Caption: 2D Structure of **Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate**.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate** was not found in the provided search results, a general synthetic approach can be inferred from the synthesis of similar thiophene derivatives. A common method for constructing such 2,5-disubstituted thiophenes is through cross-coupling reactions.

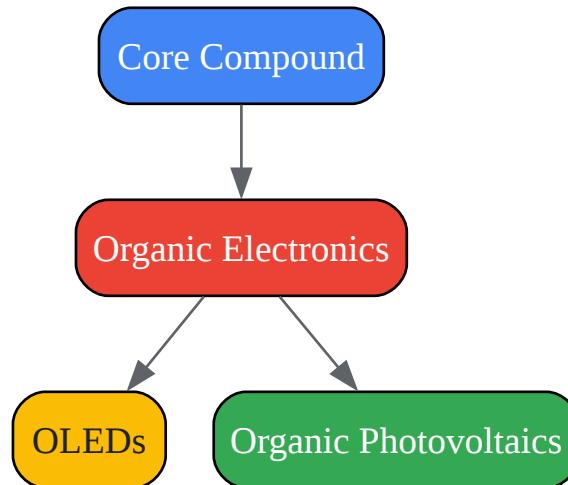
A plausible synthetic workflow is outlined below. This generalized scheme is for illustrative purposes and would require optimization for specific yields and purity.

[Click to download full resolution via product page](#)

Caption: Generalized Synthetic Workflow.

General Experimental Protocol (Hypothetical)

- Reaction Setup: To a reaction vessel, add Ethyl 5-bromothiophene-2-carboxylate, 4-methoxyphenylboronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a suitable base (e.g., K_2CO_3 or Na_2CO_3).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as toluene or dioxane and water.
- Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C for several hours.
- Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4).
- Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the final product.


Applications in Research and Development

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate serves as a key intermediate in several areas of scientific research, primarily in materials science and pharmaceutical development.

Materials Science

The unique electronic properties conferred by the thiophene ring make this compound a valuable component in the development of organic electronic materials.^[1] Its structure is particularly suited for applications in:

- Organic Light-Emitting Diodes (OLEDs): The compound can be used in the formulation of materials for OLEDs, where it can contribute to the efficiency and flexibility of these devices.
^[1]
- Organic Photovoltaics (OPVs): Its properties are also relevant for research aimed at improving the efficiency of solar cells.^[1]

[Click to download full resolution via product page](#)

Caption: Applications in Materials Science.

Pharmaceutical Development

In the realm of drug discovery, the thiophene scaffold is a well-recognized pharmacophore.

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate's unique structure allows for its use as a building block in the synthesis of novel drug candidates.^[1] While specific biological activities for this exact compound are not detailed in the provided search results, its structural motifs are found in molecules investigated for:

- Anticancer Activity: Thiophene derivatives have been explored for their potential in treating various cancers.
- Anti-inflammatory Diseases: The thiophene core is also present in compounds with anti-inflammatory properties.[\[1\]](#)

The functional groups on the molecule allow for further chemical modifications, enabling the creation of a library of derivatives for screening and optimization of biological activity.[\[1\]](#)

Conclusion

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a compound with considerable potential in both materials science and medicinal chemistry. Its well-defined structure and versatile reactivity make it a valuable tool for researchers. Further detailed studies on its synthesis, characterization, and biological evaluation are warranted to fully explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080217#ethyl-5-4-methoxyphenyl-thiophene-2-carboxylate-cas-number-and-structure\]](https://www.benchchem.com/product/b080217#ethyl-5-4-methoxyphenyl-thiophene-2-carboxylate-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com